1-Naphthyl benzoate
Overview
Description
1-Naphthyl benzoate is an organic compound with the molecular formula C17H12O2. It is an ester formed from 1-naphthol and benzoic acid. This compound is known for its aromatic properties and is used in various chemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthyl benzoate can be synthesized through the esterification of 1-naphthol with benzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 1-naphthol and benzoic acid.
Reduction: The ester can be reduced to form the corresponding alcohols, 1-naphthol and benzyl alcohol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 1-Naphthol and benzoic acid.
Reduction: 1-Naphthol and benzyl alcohol.
Substitution: Various substituted naphthyl benzoates depending on the electrophile used.
Scientific Research Applications
1-Naphthyl benzoate has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in biochemical assays to study enzyme activity, particularly esterases, which hydrolyze ester bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-naphthyl benzoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 1-naphthol and benzoic acid. The molecular targets of this compound include the active sites of esterases, where it binds and undergoes hydrolysis.
Comparison with Similar Compounds
2-Naphthyl benzoate: Similar in structure but with the ester group attached to the second position of the naphthalene ring.
1-Naphthyl acetate: An ester of 1-naphthol with acetic acid, differing in the acyl group.
1-Naphthyl propionate: An ester of 1-naphthol with propionic acid, also differing in the acyl group.
Uniqueness: 1-Naphthyl benzoate is unique due to its specific ester linkage with benzoic acid, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
naphthalen-1-yl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCTFLBFSWYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209513 | |
Record name | 1-Naphthyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-55-6 | |
Record name | 1-Naphthalenol, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Naphthyl benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K7F22XRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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